molecular formula C10H8ClN3O B14400625 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 88137-71-7

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B14400625
CAS No.: 88137-71-7
M. Wt: 221.64 g/mol
InChI Key: GIZDLMMDERTJBO-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: This is the primary reaction used in its synthesis.

    Oxidation and reduction: These reactions can modify the functional groups attached to the triazole ring.

    Substitution reactions: These can occur at the phenyl ring or the triazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing agents: Such as potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazole derivatives.

Scientific Research Applications

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88137-71-7

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-1-(1-phenyltriazol-4-yl)ethanone

InChI

InChI=1S/C10H8ClN3O/c11-6-10(15)9-7-14(13-12-9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

GIZDLMMDERTJBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl

Origin of Product

United States

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